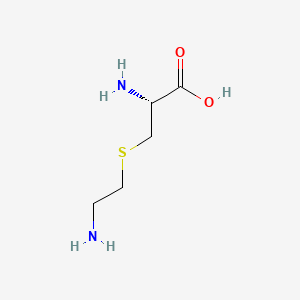

S-(2-Aminoethyl)-L-cysteine

Description

4-Thialysine, also known as gamma-thialysine or thiosine, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. 4-Thialysine is soluble (in water) and a moderately acidic compound (based on its pKa).

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSJKUNUIHUPDF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20662-32-2 (unspecified hydrochloride), 4099-35-8 (mono-hydrochloride), 63905-31-7 (di-hydrochloride) | |

| Record name | S-2-Aminoethyl cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40183588 | |

| Record name | S-(2-Aminoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Thialysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2936-69-8 | |

| Record name | S-(2-Aminoethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-2-Aminoethyl cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Aminoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-AMINOETHYL)CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS2H9OH0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of S-(2-Aminoethyl)-L-cysteine in Protein Synthesis

A Senior Application Scientist's Synthesis of a Potent Lysine Analog's Molecular Impact

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Aminoethyl)-L-cysteine (SAEC), a structural analog of the essential amino acid L-lysine, exerts potent cytotoxic effects primarily through the disruption of protein synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning SAEC's activity. By mimicking lysine, SAEC competitively inhibits lysyl-tRNA synthetase (LysRS), leading to its erroneous acylation to tRNALys and subsequent incorporation into nascent polypeptide chains. This incorporation results in the synthesis of aberrant proteins with altered structure and function, culminating in protein misfolding, aggregation, and the induction of the Unfolded Protein Response (UPR). The sustained activation of the UPR ultimately triggers apoptotic cell death. This guide will detail the biochemical interactions, cellular consequences, and key experimental methodologies for studying the impact of SAEC, offering critical insights for researchers in molecular biology, toxicology, and therapeutic development.

Introduction: The Molecular Mimicry of this compound

This compound, also known as thialysine, is a naturally occurring amino acid analog where the γ-methylene group of lysine is replaced by a sulfur atom.[1][2] This seemingly subtle structural modification has profound biological consequences. Due to its structural homology to lysine, SAEC is recognized by the cellular machinery responsible for protein synthesis, setting in motion a cascade of events that leads to cellular dysfunction and death.[3] This property makes SAEC a valuable tool for studying protein synthesis and a compound of interest in various research and clinical contexts.

The core of SAEC's mechanism of action lies in its ability to act as a metabolic antagonist of lysine, an essential amino acid crucial for a myriad of cellular functions, most notably protein synthesis.[3] Understanding the intricacies of how SAEC hijacks the protein synthesis pathway is paramount for its application as a research tool and for exploring its potential therapeutic or toxicological implications.

The Core Mechanism: Usurpation of Protein Synthesis Machinery

The cytotoxic effects of SAEC are initiated at the very first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. This process is catalyzed by a class of enzymes known as aminoacyl-tRNA synthetases (aaRS), which exhibit a high degree of specificity for their respective amino acids.

Competitive Inhibition of Lysyl-tRNA Synthetase

The structural similarity between SAEC and lysine allows SAEC to bind to the active site of lysyl-tRNA synthetase (LysRS).[3] This binding is competitive in nature, meaning that SAEC and lysine vie for the same enzymatic site. The efficiency of SAEC as a competitive inhibitor is a key determinant of its potency. This initial step effectively reduces the pool of correctly charged lysyl-tRNALys available for protein synthesis.

Erroneous Acylation and Incorporation into Polypeptides

Crucially, SAEC is not merely an inhibitor of LysRS; it is also a substrate.[3] LysRS can catalyze the attachment of SAEC to the 3' end of tRNALys, forming SAEC-tRNALys. This misacylated tRNA is then delivered to the ribosome, the cellular machinery responsible for translating the genetic code into a polypeptide chain.

During the elongation phase of translation, the ribosome does not distinguish between Lys-tRNALys and SAEC-tRNALys. When the ribosome encounters a lysine codon (AAA or AAG) on the messenger RNA (mRNA) template, it incorporates the amino acid carried by the corresponding tRNA. Consequently, SAEC is incorporated into the growing polypeptide chain at positions that are genetically designated for lysine.[3]

Cellular Ramifications: From Protein Misfolding to Apoptosis

The incorporation of SAEC in place of lysine has significant structural and functional consequences for the resulting proteins. The substitution of a methylene group with a sulfur atom alters the side chain's length, flexibility, and chemical properties, which can disrupt the intricate network of interactions that govern proper protein folding.

Induction of Protein Misfolding and Aggregation

The presence of SAEC can lead to the synthesis of proteins that are unable to fold into their correct three-dimensional conformations. These misfolded proteins are often non-functional and prone to aggregation. The accumulation of misfolded proteins places a significant burden on the cell's protein quality control systems.

Activation of the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary site for the folding and modification of secretory and transmembrane proteins. The accumulation of misfolded proteins in the ER triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[4] The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of chaperone proteins that assist in protein folding.

-

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

The UPR is mediated by three main ER-transmembrane sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis.[3][5]

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[6][7]

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[8][9]

If the UPR fails to resolve the ER stress caused by the accumulation of SAEC-containing misfolded proteins, the signaling pathways switch from promoting cell survival to inducing apoptosis.

Quantitative Analysis of this compound Cytotoxicity

| Parameter | Description | Typical Range/Observation | Reference |

| IC50 | The concentration of SAEC that inhibits cell growth by 50%. | Varies significantly between cell lines, often in the micromolar to millimolar range. | [5][8] |

| Mechanism | Inhibition of protein synthesis via incorporation in place of lysine. | Confirmed through various biochemical and cellular assays. | [2][3] |

| Cellular Effect | Induction of apoptosis and cell cycle arrest. | Observed in multiple cancer cell lines. | [10] |

Table 1: Summary of this compound's Biological Activity

Experimental Protocols for Studying SAEC's Mechanism of Action

To investigate the effects of SAEC on cellular processes, a variety of experimental protocols can be employed. Below are detailed methodologies for assessing cell viability and protein synthesis inhibition.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (SAEC)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

SAEC Treatment: Prepare a series of SAEC dilutions in complete culture medium. Remove the existing medium from the wells and add 100 µL of the SAEC dilutions (including a vehicle control without SAEC).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of SAEC.

Protocol: In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of SAEC to inhibit protein synthesis in a cell-free system. This can be achieved by monitoring the incorporation of a radiolabeled amino acid or by using a reporter system such as luciferase.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

Amino acid mixture (lacking lysine)

-

35S-methionine or another radiolabeled amino acid

-

This compound (SAEC)

-

Control mRNA (e.g., luciferase mRNA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the in vitro translation reaction mix according to the manufacturer's instructions. This typically includes the cell-free extract, reaction buffer, and an energy source.

-

Amino Acid Mix: Add the amino acid mixture lacking lysine.

-

SAEC Addition: Add varying concentrations of SAEC to the reaction tubes. Include a control tube with lysine instead of SAEC and a no-amino-acid control.

-

Initiation of Translation: Add the control mRNA and 35S-methionine to initiate the translation reaction.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Precipitation of Proteins: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the newly synthesized proteins.

-

Washing: Wash the precipitate with cold acetone to remove unincorporated radiolabeled amino acids.

-

Quantification: Resuspend the protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each SAEC concentration relative to the control with lysine.

Conclusion and Future Directions

This compound serves as a powerful molecular probe to dissect the intricacies of protein synthesis and cellular stress responses. Its mechanism of action, centered on the competitive inhibition of LysRS and subsequent incorporation into proteins, provides a clear example of how molecular mimicry can lead to profound cytotoxic effects. The resulting protein misfolding and activation of the Unfolded Protein Response highlight the critical role of protein homeostasis in maintaining cellular viability.

For researchers and drug development professionals, SAEC offers a valuable tool for:

-

Validating targets within the protein synthesis pathway.

-

Screening for novel therapeutic agents that modulate protein synthesis or the UPR.

-

Investigating the fundamental mechanisms of protein folding and quality control.

Future research may focus on leveraging the unique properties of SAEC for therapeutic benefit, such as in the development of targeted cancer therapies. A deeper understanding of the specific downstream signaling events triggered by SAEC-induced UPR activation could reveal novel vulnerabilities in cancer cells. Furthermore, the study of resistance mechanisms to SAEC could provide insights into the adaptability of cellular protein synthesis machinery. This in-depth technical guide provides a solid foundation for such future endeavors, empowering scientists to further unravel the complex interplay between amino acid metabolism, protein synthesis, and cellular fate.

References

- Azarenko, O., et al. (2008). A new series of anticancer agents: 1,3,5-triazine derivatives of sulforaphane. Bioorganic & Medicinal Chemistry Letters, 18(13), 3824-3828.

- Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(23), 5649.

-

Bio-Techne. (n.d.). IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway. Retrieved from [Link]

-

JoVE. (2023). Video: The Unfolded Protein Response. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Hou, Y., et al. (2021). Activation of the endoplasmic reticulum unfolded protein response by lipid disequilibrium without disturbed proteostasis in vivo. Journal of Biological Chemistry, 296, 100762.

- Grootjans, J., et al. (2016). ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch”. Journal of Biological Chemistry, 291(32), 16588-16597.

- Hao, F., et al. (2019). The nonessential amino acid cysteine is required to prevent ferroptosis in acute myeloid leukemia. Blood, 134(26), 2351-2362.

- Blackwood, E. A., et al. (2020). ATF6 as a Nodal Regulator of Proteostasis in the Heart. Frontiers in Physiology, 11, 293.

-

Helda - University of Helsinki. (n.d.). Creation and characterization of a luciferase reporter cell line for studying the regulation of IRE1-mediated Unfolded Protein Response in human cells. Retrieved from [Link]

- Du, Y., et al. (2018). Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress. Molecular Biology of the Cell, 29(14), 1731-1742.

-

Wikipedia. (n.d.). S-Aminoethyl-L-cysteine. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of PERK, IRE1 and ATF6 pathways and PDI proteins involved in.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). A simple real-time assay for in vitro translation. Retrieved from [Link]

- Chu, Q., et al. (2018). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters, 15(5), 7546-7552.

- Gay, G., et al. (2014).

-

Signosis. (n.d.). ER Stress-ERSE Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

- Papandreou, I., et al. (2013). Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion. Journal of Biomolecular Screening, 18(10), 1232-1240.

- Cen, O., et al. (2018). Strong and sustained activation of the anticipatory unfolded protein response induces necrotic cell death.

- Liu, N., et al. (2022). Lysosomal cystine governs ferroptosis sensitivity in cancer via cysteine stress response. Cell Reports, 39(1), 110609.

-

Thermo Fisher Scientific on YouTube. (2018). In vitro research method for screening inhibitors of protein translation. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... Retrieved from [Link]

- Shcherbik, N. (2021). Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae. Bio-protocol, 11(18), e4093.

- Anelli, T., et al. (2022). Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18. Proceedings of the National Academy of Sciences, 119(12), e2117337119.

- Fabregat, I., et al. (2021). Activation of the Unfolded Protein Response (UPR) Is Associated with Cholangiocellular Injury, Fibrosis and Carcinogenesis in an Experimental Model of Fibropolycystic Liver Disease. Cancers, 13(25), 6438.

Sources

- 1. Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 4. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

S-(2-Aminoethyl)-L-cysteine as a Competitive Inhibitor of Lysine: A Technical Guide for Researchers

Abstract

S-(2-Aminoethyl)-L-cysteine (AEC), a structural analog of L-lysine, serves as a potent antagonist in biological systems by mimicking the essential amino acid. This technical guide provides an in-depth analysis of the mechanisms, evidence, and experimental validation of AEC as a competitive inhibitor of lysine. We will explore its molecular basis of action, identify key enzymatic targets, and present detailed protocols for researchers to investigate this competitive relationship. This document is intended for scientists in biochemistry, microbiology, and drug development who utilize amino acid analogs as research tools or are exploring novel antimicrobial strategies.

Introduction: The Centrality of Lysine and the Concept of Competitive Antagonism

L-lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its primary role is as a fundamental building block in protein synthesis.[1] Beyond this, the epsilon-amino group of its side chain is crucial for a variety of post-translational modifications and serves as a key catalytic residue in numerous enzymes.

Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule, structurally similar to the enzyme's natural substrate, reversibly binds to the active site. This binding event prevents the substrate from accessing the active site, thereby decreasing the enzyme's catalytic rate. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate.

This compound (AEC), also known as thialysine, is a classic example of a competitive antagonist.[2] It functions as a potent antimetabolite of L-lysine, disrupting key metabolic pathways by competing for the same enzymes and transport systems.[3] This guide will dissect the evidence supporting this claim.

Molecular Basis for Competitive Inhibition: A Tale of Two Molecules

The ability of AEC to act as a lysine antagonist stems from its remarkable structural similarity to L-lysine. AEC is an isostere of lysine, where the fourth methylene group (-CH₂) in lysine's side chain is replaced by a sulfur atom (a thioether linkage).[2] This substitution results in a molecule with a similar size, shape, and charge distribution at physiological pH, allowing it to be recognized by lysine-binding proteins.

The bacteriostatic effect of AEC can be effectively counteracted by the addition of L-lysine to the growth medium.[3][4] This reversal is a hallmark of competitive antagonism and strongly indicates that AEC and L-lysine are vying for the same molecular targets.[3]

Key Enzymatic Targets of AEC-Mediated Inhibition

AEC exerts its biological effects by targeting enzymes that normally bind and process L-lysine. The competitive nature of this interaction has been documented for several key enzymes.

Lysyl-tRNA Synthetase (LysRS): The Primary Target for Cytotoxicity

The most critical target of AEC is Lysyl-tRNA Synthetase (LysRS), the enzyme responsible for charging transfer RNA (tRNA) with lysine during the first step of protein synthesis.[5] AEC competitively binds to the active site of LysRS, which mistakenly recognizes it as lysine. This leads to the erroneous attachment of AEC to tRNALys and its subsequent incorporation into nascent polypeptide chains.[1][6] The presence of AEC in proteins disrupts their structure and function, leading to inhibition of protein synthesis and ultimately, cell death.[1][2]

The fact that AEC is a substrate for LysRS is central to its toxicity. Resistance to AEC in bacteria like E. coli can arise from mutations in the LysRS active site that decrease its binding affinity for AEC, thereby favoring the binding of the natural substrate, lysine.[5] This provides compelling evidence that AEC's primary cellular target is LysRS and that it acts through competitive inhibition.[5]

Lysine 2,3-Aminomutase

Lysine 2,3-aminomutase is an enzyme that catalyzes the interconversion of L-lysine and L-β-lysine. Studies have shown that while AEC is a very poor substrate for this enzyme, it acts as a strong competitive inhibitor with respect to L-lysine.[3] The maximal velocity (Vmax) for AEC is a mere 0.44% of that for L-lysine, highlighting the discrepancy between its binding affinity (Ki) and its efficiency as a substrate (Km).[3] This makes it a clear example of competitive inhibition where the analog binds tightly to the active site but is converted to product very slowly, effectively blocking the enzyme.

Aspartokinase

In many bacteria, lysine biosynthesis is regulated by feedback inhibition, where high concentrations of lysine inhibit the activity of early pathway enzymes like aspartokinase. AEC can mimic this regulatory effect. This property has been exploited to isolate bacterial mutants that overproduce lysine. By selecting for mutants of Brevibacterium lactofermentum that are resistant to the growth-inhibiting effects of AEC, researchers have successfully identified strains with a mutated aspartokinase that is no longer sensitive to feedback inhibition by either lysine or AEC.[7] This demonstrates that AEC competes with lysine at the allosteric regulatory site of this enzyme.

Quantitative Analysis of Inhibition

Quantifying the interaction between AEC and its enzymatic targets is crucial for understanding its potency. This is typically expressed through the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Enzyme Target | Organism | Inhibition Type | Key Findings | Reference |

| Lysyl-tRNA Synthetase (LysRS) | Escherichia coli | Competitive Substrate | Wild-type E. coli growth is inhibited at 5 µM AEC. Resistant mutants show a ~50-fold decrease in binding affinity for AEC. | [5] |

| Lysine 2,3-Aminomutase | Clostridium subterminale | Competitive Inhibitor | Strong competitive inhibitor. Vmax for AEC is only 0.44% of that for L-lysine. | [3] |

| Trypsin | Bovine | Competitive Substrate | Hydrolyzes AEC-derivatives, with kinetic values (k₀) similar to corresponding lysine derivatives. | [8][9] |

| Aspartokinase | Brevibacterium lactofermentum | Competitive Allosteric Inhibitor | AEC mimics lysine in the feedback inhibition of the enzyme. | [7] |

Note: Specific Ki values are often found in primary literature and can vary based on experimental conditions. The data presented here are derived from the cited review and research articles.

Experimental Protocols for Validating Competitive Inhibition

To empirically validate that AEC is a competitive inhibitor, researchers can employ a combination of in vitro and in vivo assays.

Protocol 1: In Vitro Enzyme Kinetic Assay to Determine Ki

Objective: To determine the mode of inhibition and calculate the inhibition constant (Ki) of AEC for a lysine-dependent enzyme (e.g., Lysine Decarboxylase).

Principle: This assay measures the rate of an enzymatic reaction at various concentrations of the substrate (lysine) in the absence and presence of different concentrations of the inhibitor (AEC). The data are then plotted using methods like the Lineweaver-Burk plot to visualize the inhibition type. For a competitive inhibitor, the lines will intersect on the y-axis.

Materials:

-

Purified lysine-dependent enzyme (e.g., Lysine Decarboxylase, LDC)

-

L-Lysine stock solution

-

This compound (AEC) hydrochloride stock solution

-

Reaction buffer (specific to the enzyme, e.g., 0.5 M sodium acetate, pH 5.5 for LDC)[10]

-

Detection reagent (e.g., trinitrobenzenesulfonic acid for detecting cadaverine, the product of LDC)[11]

-

Spectrophotometer and microplate reader

-

96-well microplates

Methodology:

-

Prepare Reagent Plates: In a 96-well plate, prepare serial dilutions of L-lysine (substrate) in the reaction buffer. For example, create final concentrations ranging from 0.25x to 10x the known Km of the enzyme.

-

Prepare Inhibitor Concentrations: Prepare at least three different fixed concentrations of AEC (inhibitor). A good starting point is to use concentrations around the expected IC50 or Ki value (e.g., 0 µM, 5 µM, 10 µM, 20 µM).

-

Set Up Reactions: For each AEC concentration (including the 0 µM control), set up a series of reactions across the range of lysine concentrations. Add buffer, the specific concentration of AEC, and the specific concentration of L-lysine to each well.

-

Initiate Reaction: Start the reaction by adding a fixed amount of the purified enzyme to each well.

-

Incubate: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period during which the reaction is linear.

-

Stop Reaction: Terminate the reaction using a suitable method, such as adding trichloroacetic acid.[11]

-

Quantify Product: Measure the amount of product formed using an appropriate detection method. For LDC, this involves quantifying cadaverine.[11][12]

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each condition.

-

Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

-

If the resulting lines for each inhibitor concentration intersect on the y-axis, the inhibition is competitive.

-

Calculate the Ki value from the data, for example, by using a Dixon plot or non-linear regression fitting to the competitive inhibition equation.

-

Protocol 2: In Vivo Bacterial Growth Rescue Assay

Objective: To demonstrate that the growth-inhibitory effects of AEC on bacteria can be reversed by L-lysine, confirming a competitive interaction in a living system.

Materials:

-

Bacterial strain (e.g., E. coli K-12)

-

Minimal growth medium (e.g., M9 minimal medium)

-

Sterile glucose solution (carbon source)

-

Sterile stock solutions of AEC and L-lysine

-

Sterile culture tubes or 96-well plates

-

Incubator with shaking capability

-

Spectrophotometer (OD₆₀₀)

Methodology:

-

Prepare Overnight Culture: Inoculate the bacterial strain into a rich medium (like LB) and grow overnight at 37°C with shaking.

-

Prepare Experimental Cultures: Wash the overnight culture cells with sterile minimal medium to remove any residual rich media. Dilute the washed cells into fresh minimal medium to an initial OD₆₀₀ of ~0.05.

-

Set up Conditions:

-

Control: Bacterial culture in minimal medium only.

-

Inhibition: Culture + a fixed, inhibitory concentration of AEC (determine this concentration beforehand; for E. coli, 5-10 µM is a good starting point).[5]

-

Rescue: A series of cultures, each containing the fixed inhibitory concentration of AEC plus increasing concentrations of L-lysine (e.g., 0, 5, 10, 25, 50, 100 µM).

-

-

Incubation: Incubate all cultures at 37°C with shaking for a set period (e.g., 8-16 hours).

-

Measure Growth: Measure the final optical density (OD₆₀₀) of each culture.

-

Data Analysis: Plot the final OD₆₀₀ against the concentration of L-lysine. A dose-dependent increase in growth in the presence of AEC demonstrates that L-lysine can outcompete the inhibitor, thus rescuing the growth phenotype. This provides strong in vivo evidence for competitive antagonism.

Applications in Research and Drug Development

The role of AEC as a competitive inhibitor of lysine is not just a biochemical curiosity; it is a powerful tool with practical applications.

-

Metabolic Engineering: AEC is widely used to select for mutant microorganisms that overproduce L-lysine. By demanding growth in the presence of AEC, researchers can isolate strains that have evolved to bypass the normal feedback inhibition of lysine biosynthesis, a valuable trait for industrial fermentation.[7][13]

-

Studying Protein Synthesis: AEC can be used to probe the fidelity of the translational machinery and to select for mutant cell lines with defects in protein synthesis.[14]

-

Antimicrobial Research: The enzymes in the lysine biosynthesis pathway (such as Diaminopimelate Decarboxylase) are absent in humans, making them attractive targets for the development of new antibiotics.[15][16] AEC serves as a lead compound and a research tool to study the inhibition of these pathways.

Conclusion

The body of evidence is clear and compelling: this compound is a potent competitive inhibitor of L-lysine. Its structural mimicry allows it to antagonize lysine at the active and allosteric sites of multiple enzymes, most critically the lysyl-tRNA synthetase involved in protein synthesis. This antagonism is demonstrable through both in vitro kinetic studies and in vivo growth rescue experiments. For researchers and drug developers, AEC is not only a definitive example of competitive inhibition but also a versatile tool for advancing metabolic engineering and the discovery of novel antimicrobials.

References

-

Wikipedia. S-Aminoethyl-L-cysteine. [Online] Available at: [Link][2]

-

Elmore, D. T., Roberts, D. V., & Smyth, J. J. (1967). Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(β-aminoethyl)-l-cysteine(thialysine)by bovine trypsin. Biochemical Journal, 102(3), 728–734. [Online] Available at: [Link][8]

-

Ataide, S. F., Wilson, S. N., Dang, S., et al. (2008). Mechanisms of resistance to an amino acid antibiotic that targets translation. ACS Chemical Biology, 3(1), 43-53. [Online] Available at: [Link][5]

-

Wasmuth, J. J., & Caskey, C. T. (1976). Selection of temperature-sensitive CHL asparagyl-tRNA synthetase mutants using the toxic lysine analog, S-2-aminoethyl-L-cysteine. Cell, 9(4 Pt 2), 655–662. [Online] Available at: [Link][14]

-

Tosaka, O., Takinami, K., & Hirose, Y. (1978). L-Lysine Production by S-(2-Aminoethyl) L-Cysteine and α-Amino-β-hydroxyvarelic Acid Resistant Mutants of Brevibacterium lactofermentum. Agricultural and Biological Chemistry, 42(4), 745-752. [Online] Available at: [Link]

-

Elmore, D. T., Roberts, D. V., & Smyth, J. J. (1967). Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(β-aminoethyl)-l-cysteine(thialysine)by bovine trypsin. Biochemical Journal, 102(3), 728-734. [Online] Available at: [Link][17]

-

Sabo, D. L., & Fischer, E. H. (1974). The Two Forms of Lysine Decarboxylase. Update Publishing House. Note: While this reference discusses LDC inhibitors, a direct link to the full text was not available in the search results. The citation reflects the information found in secondary sources.[10]

-

Elmore, D. T., Roberts, D. V., & Smyth, J. J. (1967). Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(beta-aminoethyl)-l-cysteine(thialysine)by bovine trypsin. Biochemical Journal, 102(3), 728–734. [Online] Available at: [Link][9]

-

Levine, M., et al. (2002). Inhibition of lysine decarboxylase in bacterial plaque. IADR Abstract Archives. [Online] Available at: [Link][11]

-

Shiota, T., Mauron, J., & Folk, J. E. (1958). Inhibition of lysine utilization in bacteria by S-(beta-aminoethyl) cysteine and its reversal by lysine peptides. Archives of Biochemistry and Biophysics, 77(2), 372-377. [Online] Available at: [Link][4]

-

Samanta, T. K., & Bhattacharyya, R. (1991). L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis. Folia Microbiologica, 36(1), 59-66. [Online] Available at: [Link][13]

-

Levine, M. (2019). Assay for drugs affecting lysine decarboxylase activity associated with gingivitis. IADR Abstract Archives. [Online] Available at: [Link][12]

-

Wikipedia. Diaminopimelate decarboxylase. [Online] Available at: [Link][15]

-

Bie, P., Yang, X., Zhang, C., & Wu, Q. (2020). Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. Frontiers in Microbiology, 10, 2936. [Online] Available at: [Link][16]

Sources

- 1. This compound | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 3. This compound | 2936-69-8 | Benchchem [benchchem.com]

- 4. Inhibition of lysine utilization in bacteria by S-(beta-aminoethyl) cysteine and its reversal by lysine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to an amino acid antibiotic that targets translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoethylcysteine Research Chemical [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(β-aminoethyl)-l-cysteine(thialysine)by bovine trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(beta-aminoethyl)-l-cysteine(thialysine)by bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. updatepublishing.com [updatepublishing.com]

- 11. Inhibition of lysine decarboxylase in bacterial plaque IADR Abstract Archives [iadr.abstractarchives.com]

- 12. Assay for drugs affecting lysine decarboxylase activity associated with gingivitis IADR Abstract Archives [iadr.abstractarchives.com]

- 13. L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selection of temperature-sensitive CHL asparagyl-tRNA synthetase mutants using the toxic lysine analog, S-2-aminoethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]

- 16. Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

A Technical Guide to Thialysine (S-Aminoethyl-L-cysteine): From Discovery to Application

Abstract: S-(2-Aminoethyl)-L-cysteine (SAEC), commonly known as thialysine, is a non-proteinogenic amino acid analogue of L-lysine. By replacing the γ-methylene group of lysine with a sulfur atom, thialysine presents a unique chemical tool that has been instrumental in elucidating a wide range of biological processes. While it is recognized by the cellular machinery for protein synthesis, its incorporation and distinct chemical properties make it a powerful probe for studying protein structure, function, and post-translational modifications. This guide provides a comprehensive overview of the history of thialysine, its biochemical characteristics, and its application in modern scientific research, complete with detailed experimental protocols for its use.

The Genesis of a Molecular Mimic: Discovery and Synthesis

The exploration of amino acid analogues has been a cornerstone of biochemistry, providing invaluable tools to probe enzymatic mechanisms and protein synthesis. Thialysine, or S-Aminoethyl-L-cysteine (SAEC), emerged from this field as a structural mimic of the essential amino acid L-lysine.[1] In thialysine, the γ-methylene group of lysine's side chain is replaced by a sulfur atom, creating a thioether.[1] This seemingly subtle substitution has profound biochemical consequences, making it a potent lysine antagonist.

The initial impetus for its creation was to understand the structural requirements for enzyme-substrate interactions, particularly for enzymes like trypsin that specifically cleave peptide bonds after lysine or arginine residues. The first chemical syntheses were developed to provide a reliable source of this novel compound for biochemical studies. One of the early and effective methods involved the direct coupling of L-cysteine with 2-bromoethylamine.[2] Over the years, synthetic routes have been refined to improve yield and purity, including methods utilizing benzyloxycarbonyl-protected intermediates to facilitate the creation of thialysine polymers for substrate analysis.[3] More recent advancements have even explored enzymatic synthesis pathways, for instance, using pantetheine as a cysteamine donor in reactions catalyzed by cystathionine-beta-synthase.[4]

Biochemical Profile: An Imperfect Imposter

The utility of thialysine as a research tool is rooted in its ability to be recognized by the cellular machinery for protein synthesis, yet possessing distinct chemical properties compared to lysine. This duality allows for its incorporation into proteins, effectively creating modified proteins with altered characteristics.

Physicochemical Properties

The substitution of a methylene group with a sulfur atom alters several key physicochemical properties of the amino acid side chain, as detailed in Table 1.

| Property | L-Lysine | Thialysine (SAEC) |

| Molecular Formula | C₆H₁₄N₂O₂ | C₅H₁₂N₂O₂S |

| Molar Mass | 146.19 g/mol | 164.22 g/mol [1] |

| Side Chain Structure | -(CH₂)₄-NH₂ | -(CH₂) -S-(CH₂)₂-NH₂ |

| pKa (ε-amino group) | ~10.5 | ~9.5 |

| Bond Length (C-S vs C-C) | - | C-S bond is longer |

| Bond Angle (C-S-C vs C-C-C) | - | C-S-C angle is smaller |

The lower pKa of the terminal amino group in thialysine compared to lysine is a critical difference. This means that at physiological pH, the thialysine side chain is less protonated than the lysine side chain, which can influence electrostatic interactions within a protein.

Biological Recognition and Incorporation

Thialysine is recognized by the lysine-tRNA synthetase, albeit with lower efficiency than the native lysine. This allows for its incorporation into proteins during translation, particularly in lysine auxotrophic strains of organisms like E. coli where the intracellular concentration of lysine can be controlled.[5][6] The extent of thialysine incorporation is dependent on its concentration in the growth medium and the duration of exposure.[5] Studies in E. coli have shown that the substitution of lysine with thialysine can reach up to 17% in newly synthesized proteins under specific conditions.[5] Interestingly, at moderate incorporation levels, the stability of the resulting proteins appears to be similar to their wild-type counterparts.[5]

However, the incorporation of thialysine is not without consequence. At high concentrations, it can be cytotoxic due to its ability to inhibit protein synthesis and certain enzymes like lysine 2,3-aminomutase.[1][7]

Thialysine as a Research Tool: Probing Biological Systems

The unique properties of thialysine make it an invaluable tool for investigating a variety of biological questions.

Interrogating Post-Translational Modifications (PTMs)

One of the most powerful applications of thialysine is in the study of lysine-specific post-translational modifications (PTMs). Lysine residues are hubs for a vast array of PTMs, including ubiquitination, acetylation, methylation, and SUMOylation, which collectively regulate nearly all aspects of eukaryotic biology.[8][9][10][11] These modifications are critical for cellular signaling, protein degradation, and epigenetic regulation.

Because thialysine lacks the specific methylene group that is often the target for the enzymes that attach these modifications, its incorporation into a protein can effectively block these PTMs at that specific site. This allows researchers to dissect the functional consequences of a particular PTM at a specific lysine residue. For example, by replacing a key lysine with thialysine in a protein that is normally ubiquitinated, one can investigate the impact of blocking ubiquitination on that protein's stability and function.

Diagram 1: Thialysine as a PTM Antagonist

Caption: Thialysine incorporation blocks post-translational modifications.

Elucidating Enzyme Mechanisms

Thialysine serves as an excellent tool for studying the substrate specificity and catalytic mechanisms of enzymes that recognize lysine. By substituting thialysine for lysine in a substrate, researchers can assess how the enzyme's activity is affected by the altered side chain. This approach has been particularly useful in the study of proteases, kinases, and methyltransferases.

Investigating Protein Structure and Stability

The replacement of lysine with thialysine can introduce subtle changes in a protein's structure and stability.[12][13] These changes can be monitored using biophysical techniques such as circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry. Such studies provide insights into the role of specific lysine residues in maintaining the structural integrity and folding of a protein.

Methodologies and Protocols

The following section provides detailed protocols for the synthesis of thialysine and its incorporation into proteins.

Protocol 1: Chemical Synthesis of this compound (Thialysine)

This protocol is adapted from established methods involving the alkylation of L-cysteine.[2]

Materials:

-

L-cysteine hydrochloride

-

2-bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Ether

-

Sodium acetate

Procedure:

-

Dissolve L-cysteine hydrochloride (1.6 g) in 50 ml of water.

-

Add a solution of 2-bromoethylamine hydrobromide (2.05 g) in 100 ml of ethanol.

-

Cool the mixture in an ice bath and slowly add a 5N NaOH solution while stirring, maintaining the pH between 8 and 9 (monitor with a pH meter or phenolphthalein indicator).

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Acidify the solution to pH 4 with HCl. This will cause the product to precipitate.

-

Filter the precipitate and wash it successively with cold water, ethanol, and ether.

-

For recrystallization, dissolve the crude product in a minimal volume of hot 1N HCl.

-

Add 5 volumes of boiling water, followed by a hot solution of sodium acetate (2 equivalents based on the HCl used).

-

Allow the solution to cool slowly. Thialysine will crystallize as lustrous plates.

-

Filter the crystals, wash with cold water, and dry under vacuum. The expected melting point is around 204-205 °C (with decomposition).[3]

Protocol 2: Incorporation of Thialysine into Recombinant Proteins

This protocol outlines the general workflow for expressing a thialysine-containing protein in a lysine auxotrophic E. coli strain.[6]

Materials:

-

Lysine auxotrophic E. coli strain (e.g., a strain with a mutation in the lysA gene)

-

Expression vector containing the gene of interest

-

Minimal medium (M9) supplemented with all essential amino acids except lysine

-

L-lysine stock solution

-

Thialysine (SAEC) stock solution

-

IPTG (or other appropriate inducer)

-

Appropriate antibiotic for plasmid selection

Diagram 2: Thialysine Incorporation Workflow

Caption: Workflow for recombinant protein expression with thialysine.

Procedure:

-

Transform the lysine auxotrophic E. coli strain with the expression plasmid.

-

Grow an overnight starter culture in minimal medium supplemented with a limiting amount of L-lysine (e.g., 25 µg/mL) and the appropriate antibiotic.

-

Inoculate a larger volume of minimal medium containing the same limiting amount of lysine with the starter culture. Grow the cells at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.5-0.6).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile minimal medium lacking lysine to remove any residual lysine.

-

Resuspend the cells in fresh minimal medium containing thialysine (e.g., 0.1-0.2 mM)[5] and all other necessary supplements (except lysine).

-

Allow the cells to acclimate for a short period (e.g., 15-20 minutes).

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

-

Continue to grow the culture for the desired expression time (typically 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C).

-

Harvest the cells by centrifugation and proceed with protein purification according to standard protocols for the protein of interest.

Protocol 3: Validation of Thialysine Incorporation by Mass Spectrometry

Confirmation of thialysine incorporation is crucial. Mass spectrometry is the gold standard for this validation.[14][15][16]

Procedure:

-

Purify the recombinant protein expressed in the presence of thialysine.

-

Resolve the purified protein on an SDS-PAGE gel and excise the corresponding band.

-

Perform an in-gel tryptic digest of the protein.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

-

In the search parameters, specify a variable modification corresponding to the mass difference between thialysine and lysine on lysine residues. The mass of thialysine (C₅H₁₂N₂O₂S) is 164.06 Da, while lysine (C₆H₁₄N₂O₂) is 146.11 Da. The net mass shift for a lysine-to-thialysine substitution is +17.95 Da.

-

The identification of peptides with this specific mass shift confirms the successful incorporation of thialysine.

Applications in Drug Development

The insights gained from using thialysine as a research tool can have implications for drug development.[17] By understanding the critical role of specific lysine residues and their PTMs in disease-related proteins, researchers can design more targeted therapeutics. For instance, if blocking a particular ubiquitination event on a protein is found to be beneficial, small molecules could be developed to inhibit the specific E3 ligase responsible. Furthermore, thialysine itself and its derivatives have been explored for their potential as therapeutic agents, including as antimicrobial and antiviral agents, often by acting as antagonists to lysine metabolism.[18][19][20][21]

Conclusion and Future Perspectives

Thialysine has proven to be a remarkably versatile tool in the arsenal of biochemists and molecular biologists. From its initial synthesis to its current use in sophisticated proteomic workflows, it has provided a unique window into the intricate world of protein function and regulation. The ability to substitute a key amino acid with a functional, yet distinct, mimic allows for a level of experimental control that is difficult to achieve by other means. As our understanding of the proteome and its complex network of post-translational modifications continues to grow, the applications for thialysine and other non-canonical amino acids will undoubtedly expand, paving the way for new discoveries in both fundamental biology and therapeutic development.

References

-

S-Aminoethyl-L-cysteine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lindley, H. (1956). The preparation of compounds related to S-2-Aminoethyl-L-cysteine. Australian Journal of Chemistry, 9(1), 125-130. Available at: [Link]

-

Di Girolamo, M., Busiello, V., Blarzino, C., & Cini, C. (1989). Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemistry International, 19(6), 1195–1203. Available at: [Link]

-

Ricci, G., Nardini, M., Caccuri, A. M., Vesci, L., & Cavallini, D. (1992). Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1120(1), 109-114. Available at: [Link]

-

S-amino ethyl-l-cysteine. (n.d.). PubChem. Retrieved from [Link]

-

Singh, S., Kumar, V., & Sharma, A. K. (2014). Synthesis of 4-thia-[6-¹³C]lysine from [2-¹³C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Beilstein Journal of Organic Chemistry, 10, 1948–1953. Available at: [Link]

-

Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine. (2004). WIPO Patent Application WO/2004/039772. Retrieved from [Link]

-

Synthesis of an this compound Conjugate in Cultured Cells of Datura innoxia. (n.d.). J-STAGE. Retrieved from [Link]

- Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine. (2004). U.S. Patent Application Publication No. US20040122099A1.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Hopkins, C. E., O'Connor, P. B., Allen, K. N., Costello, C. E., & Tolan, D. R. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein Science, 11(7), 1591–1599. Available at: [Link]

-

Hopkins, C. E., O'Connor, P. B., Allen, K. N., Costello, C. E., & Tolan, D. R. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that gamma-thia-lysine yields the same activity as lysine in aldolase. Protein Science, 11(7), 1591–1599. Available at: [Link]

-

Fluorescent Thiol Protein Labeling. (n.d.). Jena Bioscience. Retrieved from [Link]

-

D'Hondt, K., & Bracke, N. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. International Journal of Molecular Sciences, 22(11), 5858. Available at: [Link]

-

Chemical: L-thialysine. (n.d.). Saccharomyces Genome Database (SGD). Retrieved from [Link]

-

Kaltashov, I. A., & Eyles, S. J. (2005). A method for site-specific labeling of multiple protein thiols. Protein Science, 14(6), 1636–1642. Available at: [Link]

-

Zhang, M., & Chen, P. R. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. ACS Chemical Biology, 14(12), 2655–2660. Available at: [Link]

-

Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. (2002). ResearchGate. Retrieved from [Link]

-

Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). RIKEN BRC. Retrieved from [Link]

-

Ubiquitin modifications. (n.d.). MRC PPU. Retrieved from [Link]

-

Cysteine: an Essential Inessential Amino Acid. (n.d.). Iris Biotech. Retrieved from [Link]

-

Lin, H., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Molecular Biology, 854, 257–270. Available at: [Link]

-

A simple method for developing lysine targeted covalent protein reagents. (2018). Nature Communications, 9(1), 1-9. Available at: [Link]

-

This compound (HMDB0033518). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Kim, J. H., & Kim, J. (2015). Effects of lysine residues on structural characteristics and stability of tau proteins. Biochemical and Biophysical Research Communications, 468(4), 786–791. Available at: [Link]

-

Song, L., & Luo, Z. Q. (2019). Post-translational regulation of ubiquitin signaling. The Journal of Cell Biology, 218(6), 1776–1786. Available at: [Link]

-

Acetylation, Phosphorylation, Ubiquitination (Oh My!): Following Post-Translational Modifications on the Ubiquitin Road. (2021). International Journal of Molecular Sciences, 22(24), 13398. Available at: [Link]

-

Blocking viral infections with lysine-based polymeric nanostructures: a critical review. (2022). Biomaterials Science, 10(6), 1461-1472. Available at: [Link]

-

Ubiquitin-Like Post-Translational Modifications (Ubl-PTMs): Small Peptides with Huge Impact in Liver Fibrosis. (2021). International Journal of Molecular Sciences, 22(11), 5858. Available at: [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2024). International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

-

Characterisation of Amino Acid Biosynthetic Pathways in Synechocystis sp. PCC 6803 via Analysis of Auxotrophic Mutants. (2019). UEA Digital Repository. Retrieved from [Link]

-

Insights in Post-Translational Modifications: Ubiquitin and SUMO. (2022). International Journal of Molecular Sciences, 23(6), 3233. Available at: [Link]

-

Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. (2020). Nature Communications, 11(1), 1-13. Available at: [Link]

-

Blockade by l-lysine of non-narcotic analgesics. (1981). Life Sciences, 28(11), 1203–1211. Available at: [Link]

-

Amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A. (2015). Scientific Reports, 5(1), 1-11. Available at: [Link]

-

Theoretical Discussion of the Probable Mechanisms for the Antiviral Effects of L-Lysine. (2021). ResearchGate. Retrieved from [Link]

-

L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review. (2022). Basic & Clinical Pharmacology & Toxicology, 131(4), 257–264. Available at: [Link]

-

Mechanism of action of lysine. (2002). ResearchGate. Retrieved from [Link]

Sources

- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thialysine utilization for protein synthesis by an exponentially growing E. coli culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ubiquitin modifications | MRC PPU [ppu.mrc.ac.uk]

- 9. Post-translational regulation of ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitin-Like Post-Translational Modifications (Ubl-PTMs): Small Peptides with Huge Impact in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of lysine residues on structural characteristics and stability of tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of cysteine variants on the structure, activity, and stability of recombinant human α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical-modification rescue assessed by mass spectrometry demonstrates that gamma-thia-lysine yields the same activity as lysine in aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. This compound =98 TLC 4099-35-8 [sigmaaldrich.com]

- 19. Blocking viral infections with lysine-based polymeric nanostructures: a critical review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxic Effects of S-(2-Aminoethyl)-L-cysteine on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Aminoethyl)-L-cysteine (SAEC), a structural analogue of the essential amino acid L-lysine, exhibits selective cytotoxicity against various mammalian cell types, particularly cancer cells. This guide provides an in-depth technical examination of the molecular mechanisms underpinning SAEC's cytotoxic effects. The core of its activity lies in its ability to act as a "Trojan horse," being mistakenly incorporated into nascent polypeptide chains in place of lysine. This molecular mimicry leads to widespread protein misfolding, triggering a cascade of cellular stress responses, most notably the Unfolded Protein Response (UPR). The sustained activation of the UPR, coupled with the accumulation of dysfunctional proteins, ultimately culminates in programmed cell death, or apoptosis. This document details the key signaling pathways involved, presents validated experimental protocols for investigating these effects, and offers insights into the causality behind methodological choices for researchers in cellular biology and oncology.

Introduction: The Lysine Analogue as a Cytotoxic Agent

L-lysine is an essential amino acid critical for a multitude of cellular functions, including protein synthesis and post-translational modifications. This compound, also known as thialysine, is a synthetic analogue where the ε-methylene group of lysine is replaced by a sulfur atom. This substitution creates a molecule that is recognized by the cellular machinery responsible for protein synthesis but is functionally distinct.

The central hypothesis for SAEC's cytotoxicity is its induction of proteotoxicity . Cells, especially rapidly proliferating cancer cells with high metabolic and protein synthesis rates, are highly dependent on the fidelity of their proteome. By introducing a "faulty" building block, SAEC disrupts this delicate balance, leading to a state of irreversible cellular stress and demise. Understanding this mechanism is crucial for its potential application as a therapeutic agent.

Mechanism of Action: Proteotoxicity and the Unfolded Protein Response (UPR)

The cytotoxic journey of SAEC begins with its uptake and culminates in the activation of cell death pathways. This process can be dissected into several key stages.

Cellular Uptake and Misincorporation

SAEC enters the cell and is recognized by aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids. Due to its structural similarity to lysine, SAEC is mistakenly attached to tRNALys and subsequently incorporated into proteins during translation. This event is the primary insult, leading to the synthesis of aberrant proteins with altered three-dimensional structures. Such misfolded proteins are unable to perform their intended biological functions and are prone to aggregation.[1][2][3]

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) is a condition known as ER stress.[4] The cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR) to cope with this stress.[5] The UPR has two primary objectives: initially, to restore proteostasis by reducing the protein load and increasing the folding capacity, and if the stress is too severe or prolonged, to trigger apoptosis.[6]

The UPR is mediated by three main ER-transmembrane sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α): When activated, IRE1α splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).

-

PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which controls the expression of stress-response and apoptosis-related genes.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones like BiP/GRP78.

The sustained signaling through these pathways, particularly the PERK-ATF4 axis leading to the expression of the pro-apoptotic factor CHOP (C/EBP homologous protein), is a critical step in the transition from a pro-survival to a pro-death cellular response.[7]

Caption: SAEC-induced protein misfolding triggers the Unfolded Protein Response (UPR).

Cellular Consequences: The Path to Apoptosis

The chronic ER stress induced by SAEC ultimately pushes the cell towards apoptosis, a form of programmed cell death. This is primarily achieved through the mitochondria-dependent intrinsic pathway.

Key apoptotic events observed following SAEC treatment include:

-

Mitochondrial Cytochrome c Release: The UPR, particularly through CHOP, can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[8][9]

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[8]

-

DNA Fragmentation and Cell Death: Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation.[8]

Furthermore, SAEC has been shown to induce cell cycle arrest, preventing damaged cells from proliferating. This effect is often accompanied by the downregulation of key cell cycle proteins like cyclins and cyclin-dependent kinases (cdks).[8]

Methodologies for Studying SAEC Cytotoxicity: A Practical Guide

Investigating the cytotoxic effects of SAEC requires a multi-faceted approach, combining viability assays with more specific mechanistic studies.

Assessment of Cell Viability and Cytotoxicity

The first step is to determine the dose-dependent and time-dependent effects of SAEC on the cell line of interest.

Table 1: Comparison of Common Viability/Cytotoxicity Assays

| Assay Type | Principle | Advantages | Considerations |

| MTT/XTT Assay | Measures mitochondrial reductase activity in viable cells. | High-throughput, sensitive, widely used. | Can be affected by changes in cellular metabolism. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (dead cells).[10] | Directly measures cytotoxicity/cell lysis. | Less sensitive for early apoptotic events. |

| Trypan Blue Exclusion | Dye exclusion test based on membrane integrity. | Simple, rapid, and inexpensive. | Manual counting can be subjective; only identifies late apoptotic/necrotic cells. |

| Real-Time Live-Cell Imaging | Automated microscopy to monitor cell confluence and morphology over time.[11] | Provides kinetic data, morphological insights. | Requires specialized instrumentation. |

Protocol 1: Determining IC50 using MTT Assay

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

SAEC Treatment: Prepare serial dilutions of SAEC in complete culture medium. Remove the old medium from the wells and add 100 µL of the SAEC-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of SAEC that inhibits 50% of cell growth).[12]

Causality Note: The MTT assay is chosen as a primary screening tool due to its high throughput and sensitivity in detecting changes in the metabolic activity of viable cells, which is an early indicator of cytotoxic insult. It is often complemented by an LDH assay to confirm that the loss of viability is due to cell death and not just metabolic inhibition.[10]

Analysis of Apoptosis

To confirm that cell death is occurring via apoptosis, specific assays are essential.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Culture and treat cells with SAEC at the determined IC50 concentration for a specific time (e.g., 24 hours). Include both untreated and positive controls (e.g., staurosporine-treated).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase to preserve membrane integrity. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Causality Note: This dual-staining method is powerful because it differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while the membrane is still intact. PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[13]

Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.

Investigating the Unfolded Protein Response (UPR)

To directly link SAEC cytotoxicity to ER stress, the activation of the UPR pathways must be examined. Western blotting is the gold-standard technique for this purpose.

Key UPR Markers for Western Blot Analysis:

-

GRP78/BiP: An ER chaperone whose expression is upregulated during ER stress.

-

p-eIF2α: The phosphorylated, inactive form of eIF2α, indicating PERK pathway activation.

-

ATF4: A transcription factor downstream of p-eIF2α.

-

CHOP: A pro-apoptotic transcription factor, a key marker for terminal UPR.

-

XBP1s: The spliced, active form of XBP1, indicating IRE1α pathway activation. (Requires a specific antibody that recognizes the spliced form).

Conclusion and Future Directions

This compound exerts its cytotoxic effects on mammalian cells by acting as a molecular mimic of lysine, leading to extensive protein misfolding and the induction of terminal ER stress. This proteotoxic mechanism culminates in apoptosis, primarily through the intrinsic mitochondrial pathway. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify these effects.

Future research should focus on the differential sensitivity of various cancer cell lines to SAEC, potentially linking it to their lysine dependency or the status of their UPR pathways. Furthermore, exploring synergistic combinations of SAEC with other therapeutic agents that target protein folding or degradation pathways could open new avenues for drug development.

References

-

Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells. (n.d.). PubMed. [Link]

-

In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. (2017). PMC - NIH. [Link]

-

L-Lysine α-Oxidase: Enzyme with Anticancer Properties. (n.d.). MDPI. [Link]

-

Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. (n.d.). PMC - NIH. [Link]

-

The Safety and Efficacy of Lysine Analogues in Cancer Patients: A Systematic Review and Meta-Analysis. (n.d.). PubMed. [Link]

-

Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. (2025). Cell.com. [Link]

-

Possible toxic effect of L-Lysine? (2012). ResearchGate. [Link]

-

N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. (n.d.). PubMed Central. [Link]

-

Regulation of the unfolded protein response via S-nitrosylation of sensors of endoplasmic reticulum stress. (n.d.). PubMed. [Link]

-

Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. [Link]

-

Unfolded protein response. (n.d.). Wikipedia. [Link]

-

Redox signaling and unfolded protein response coordinate cell fate decisions under ER stress. (n.d.). PMC - PubMed Central. [Link]

-

Oncolytic activity and mechanism of action of a novel L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. (n.d.). PubMed. [Link]

-

S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis. (n.d.). PubMed. [Link]

-

Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. [Link]

-